2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide
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Overview
Description
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8BrN3S It is known for its unique structure, which includes a bromophenyl group attached to a methylenehydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent with the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Condensation Reactions: Hydrazones are the major products.
Cyclization Reactions: Heterocyclic compounds such as thiazoles or triazoles.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity to these targets, while the hydrazinecarbothioamide moiety can participate in various biochemical reactions. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methylene]hydrazinecarbothioamide
- 2-[(2-Fluorophenyl)methylene]hydrazinecarbothioamide
- 2-[(2-Methylphenyl)methylene]hydrazinecarbothioamide
Uniqueness
2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C8H8BrN3S |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(Z)-(2-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI Key |
IWCKHKPTELYTJL-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Br |
Origin of Product |
United States |
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